molecular formula C19H13ClN2OS B2611302 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 313686-17-8

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B2611302
CAS No.: 313686-17-8
M. Wt: 352.84
InChI Key: ZOYYDHCBUGSNAH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the acrylonitrile moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting specific diseases.

Industry:

  • Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the nitrile group can facilitate binding to active sites, influencing the compound’s bioactivity.

Comparison with Similar Compounds

  • (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylonitrile
  • (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Comparison:

  • The presence of the methoxy group in (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can influence its electronic properties and reactivity compared to similar compounds.
  • The methoxy group can also affect the compound’s solubility and interaction with biological targets, potentially enhancing its bioactivity.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-17-8-2-13(3-9-17)10-15(11-21)19-22-18(12-24-19)14-4-6-16(20)7-5-14/h2-10,12H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYDHCBUGSNAH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.